- An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbonsGreen Chemistry, 2019, 21(14), 3802-3806,
Cas no 91-17-8 (Decahydronaphthalene (mixture of cis- and trans-))
Organic compounds,Molecular formulaC10H18,Toxic.Mainly used as grease\resin\Solvents and paint removers for rubber, etc,lubricant.
91-17-8 structure
Decahydronaphthalene (mixture of cis- and trans-)
Decahydronaphthalene (mixture of cis- and trans-) Properties
Names and Identifiers
-
- Decahydronaphthalene
- Decalin
- Decaline
- Decaline (cis+trans)
- bicyclo[4.4.0]decane
- cis
- decahydronaphtalene
- decalene
- DECALIN(R)
- Decaline (cis+trans)1000µg
- DEKALIN
- Dekalina
- NAPHTHALANE
- Naphthan
- NAPHTHANE
- perhydronaphthalene
- Decalin®
- naphth(la)ne
- DECAHYDRONAPHTHALENE MIXTURE OF CIS AN&
- DECALIN SOLVENT, 97%
- UN 1147
- LS-1916
- TRANS-DECALIN
- cis-Decahydronaphthalene, 99%
- BS-23873
- DECALIN (SEE ALSO TETRALIN (CAS: 119-64-2))
- Tox21_200222
- AI3-01256
- NSC77453
- c-decahydronaphthalene
- EINECS 207-770-9
- Bicyclo(4.4.0)decane
- cis-Bicyclo[4.4.0]decane
- STL280340
- Decahydronaphthalene, (E)-
- trans-Bicyclo[4.4.0]decane
- Q27118000
- Decahydronaphthalene, trans-
- Q27118002
- 493-02-7
- 493-01-6
- Decanhydronaphthalene
- InChI=1/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H
- UNII-88451Q4XYF
- Z104474658
- NCGC00090716-01
- EINECS 207-771-4
- CCRIS 3410
- MFCD00064189
- AT32907
- Dekahydronaphthalin
- Naphthalene, decahydro-, trans-
- Naphthalene, decahydro-, cis-
- AKOS016010284
- FT-0632224
- AT32906
- Decahydronaphthalene, cis-; (cis-Decalin)
- Decahydronaphthalene, trans-; (trans-Decalin)
- AKOS025295369
- CAS-91-17-8
- trans-Bicyclo(4.4.0)decane
- Decahydronaphthalene, cis + trans
- NCGC00257776-01
- AKOS009031622
- D1738
- MLS001055339
- SMR000673566
- Naphthalene-1,2,3,4,5,6,7,8-d8, decahydro-d10-
- D0007
- Decahydronaphthalin
- MFCD00004130
- D0008
- WLN: L66TJ
- NSC-77452
- (Z)-Decahydronaphthalene
- HMS3039O03
- NSC406139
- W-109334
- DTXSID00873337
- CHEBI:38860
- DECAHYDRONAPHTHALENE [WHO-DD]
- 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
- (E)-Decahydronaphthalene
- 88451Q4XYF
- UN1147
- Dekalina [Polish]
- trans-Decahydronaphthalene
- Decahydronaphthalene, cis
- NSC-77453
- DTXSID90883405
- D0009
- MFCD00064191
- Naftaleno, decahidro-
- CHEBI:38853
- trans-Decahydronaphthalene, 99%
- cis-Decahydronaphthalene
- (4ar,8ar)-decahydronaphthalene
- Decahydronaphthalene [UN1147] [Flammable liquid]
- NSC 77452
- c-decalin
- FT-0623872
- 91-17-8
- Naphthalene, cis-
- cis-Bicyclo(4.4.0)decane
- Naphthalene, decahydro-, trans-; trans-Decahydronaphthalene; t-decalin; trans-Bicyclo[4.4.0]decane; trans-Decalin; trans-Perhydronaphthalene
- Q415454
- CHEMBL1491920
- trans-Perhydronaphthalene
- (4as,8as)-decahydronaphthalene
- NSC77452
- NSC 77453
- Naphthalene, decahydro-
- CHEBI:38863
- Decahydronaphthalene, (Z)-
- trans decalin
- t-decalin
- DECAHYDRONAPHTHALENE [HSDB]
- BS-23504
- DHN (CHRIS Code)
- cis-Perhydronaphthalene
- EC 202-046-9
- NSC 406139
- A843747
- FT-0623939
- DTXCID304912
- De-kalin
- HSDB 287
- NCGC00090716-02
- Decahydronaphthalene [UN1147] [Flammable liquid]
- STR05788
- 3-05-00-00245 (Beilstein Handbook Reference)
- NA1147
- DTXSID1024912
- NSC-406139
- DECALIN [MI]
- CIS-DECALIN
- BRN 0878165
- EINECS 202-046-9
- cis-Decahydronaphthalene, purum, >=98.0% (GC)
- Decahydronaphthalene (ACI)
- Dec
- Decahydronaphthalene (mixture of cis- and trans-)
- SY128056
- NS00003533
- NS00080102
- Decahydronaphthalene (Mixture of Cis + Trans)
- NS00079855
- Decahydronaphthalene,98%
- Decahydronaphthalene 98%, SuperDry, Water≤50 ppm (by K.F.)
- Decahydronaphthalene 98%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
- DB-051622
- DB-051621
- DB-057244
- NAPHTHALENE DECAHYDRO
- +Expand
-
- MFCD00004130
- NNBZCPXTIHJBJL-UHFFFAOYSA-N
- 1S/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H2
- C1CC2C(CCCC2)CC1
- 878165
Computed Properties
- 138.14100
- 0
- 0
- 0
- 138.140851
- 10
- 80.6
- 0
- 0
- 0
- 0
- 0
- 1
- 4.6
- nothing
- 0
- 0
Experimental Properties
- 3.36680
- 0.00000
- 2846
- n20/D 1.474(lit.)
- 6 mg/L at 20 ºC
- 190°C(lit.)
- −125 °C (lit.)
- 42 mmHg ( 92 °C)
741 mmHg ( 188 °C) - Fahrenheit: 134.6 ° f < br / > Celsius: 57 ° C < br / >
- 3799
- 0.006g/l (experimental)
- Colorless liquid with slight menthol smell
- Stable. Incompatible with oxidizing agents. Combustible. May form explosive peroxides. Heat and light accelerate peroxide formation.
- Insoluble in water. It can be miscible with methanol \ ethanol \ chloroform \ benzene \ acetone and esters and other organic solvents
- Hygroscopic
- 0.896 g/mL at 25 °C(lit.)
Decahydronaphthalene (mixture of cis- and trans-) Security Information
- GHS02 GHS05 GHS06 GHS08 GHS09
- QJ3150000
- 1
- 3
- S26-S36/37/39-S45-S60-S24/25-S23
- III
- R36/37/38
- C N
- UN 1147 3/PG 3
- H226,H304,H314,H331,H411
- P261,P273,P280,P301+P310,P305+P351+P338,P310
- dangerous
- Keep away from fire sources. Store in tightly closed containers. Stored in a nitrogen gas layer. Store in a cool place\desiccation\Well ventilated area,Keep away from incompatible substances.After opening,Clean the container with nitrogen before closing it again.long-termStore…The formation of hydrogen peroxide was detected regularly when,Adding water or appropriate reducing materials will reduce the formation of peroxides.
- III
- 20-34-51/53-65
- Danger
- Yes
- LD50 orally in rats: 4.2 g/kg; LC (in air) in rats: 500 ppm (Smyth)
- 0.7-4.9%, 100°F
- 3
Decahydronaphthalene (mixture of cis- and trans-) Customs Data
- 29021990
-
China Customs Code:
29021990
Decahydronaphthalene (mixture of cis- and trans-) Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Dodecane , Decane , Tridecane , Pentadecane , Hydrogen Catalysts: Ruthenium ; 134.1 bar; 3.25 h, 157.6 bar, rt → 305 °C
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium , Cobalt nickel alloy ; 1 h, 5.0 MPa, 100 °C
Reference
- Mechanistic insights into interfacial nano-synergistic effects in trimetallic Rh-on-NiCo on-CNTs for room temperature solvent-free hydrogenationsApplied Catalysis, 2021, 297,,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Alumina , Platinum , Rhodium , Poly(dimethylsilylene) (immobilized bimetallic nanocatalyst support) ; 24 h, 10 atm, 80 °C
Reference
- Polysilane-Immobilized Rh-Pt Bimetallic Nanoparticles as Powerful Arene Hydrogenation Catalysts: Synthesis, Reactions under Batch and Flow Conditions and Reaction MechanismJournal of the American Chemical Society, 2018, 140(36), 11325-11334,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Silicomolybdic acid Catalysts: Rhodium, tri-μ-carbonyltetracarbonyl(pentacarbonyldicobalt)di-, (Co-Co)(4Co-Rh)(… Solvents: Cyclohexane
1.2 Reagents: Hydrogen ; 5 h, 28 atm, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen ; 5 h, 28 atm, 60 °C; 60 °C → rt
Reference
- One-Pot Reactions with Sol-Gel Entrapped Catalysts, Acids and BasesJournal of Sol-Gel Science and Technology, 2003, 26, 43-46,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium triethylborohydride Catalysts: 2166402-87-3 Solvents: Toluene , Heptane ; 30 min, rt
1.2 Reagents: Hydrogen ; 18 h, 50 bar, 120 °C
1.2 Reagents: Hydrogen ; 18 h, 50 bar, 120 °C
Reference
- Titanium(III)-Oxo Clusters in a Metal-Organic Framework Support Single-Site Co(II)-Hydride Catalysts for Arene HydrogenationJournal of the American Chemical Society, 2018, 140(1), 433-440,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hexadecyltrimethylammonium bromide , Trimethylaluminum , Sodium tert-butoxide , Lithium tri-tert-butoxyaluminum hydride Catalysts: Tricyclohexylphosphine , Bis(acetylacetonato)nickel Solvents: Toluene ; 5 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium dodecyl sulfate Solvents: Toluene ; 2 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C
1.2 Reagents: Sodium dodecyl sulfate Solvents: Toluene ; 2 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C
Reference
- Hydrogenolysis-hydrogenation of aryl ethers: selectivity patternChemical Communications (Cambridge, 2012, 48(69), 8658-8660,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium tert-butoxide , Lithium tri-tert-butoxyaluminum hydride Catalysts: Tricyclohexylphosphine , Bis(acetylacetonato)nickel Solvents: Toluene ; 5 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium dodecyl sulfate Solvents: Toluene ; 2 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C
1.2 Reagents: Sodium dodecyl sulfate Solvents: Toluene ; 2 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C
Reference
- Hydrogenolysis-hydrogenation of aryl ethers: selectivity patternChemical Communications (Cambridge, 2012, 48(69), 8658-8660,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt (suppoted with N-doped carbon material) Solvents: Hexane ; 20 bar, rt; rt → 200 °C; 5 h, 200 °C
Reference
Selective hydrogenolysis of lignin-derived aryl ethers over Co/C@N catalysts
Renewable Energy,
2020,
148,
729-738
,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Methanol ; rt → 170 °C; 60 min, 14 MPa, 170 °C
Reference
Hydrogenation of hydroxy-substituted naphthalenes using Ru and Ni catalysts to desired decalols and decalindiols
Reaction Kinetics,
2019,
126(2),
829-839
,
Decahydronaphthalene (mixture of cis- and trans-) Raw materials
- (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- 1-Ethylnaphthalene
- Naphthalene, 1,2,3,4,4a,5,6,7-octahydro-
- 1,2,3,4-Tetrahydronaphthalene
- naphthalen-2-ol
- 1-Allyl-2-methylbenzene
- 1H-Indene,1,1-dimethyl-
- Naphthalene,1,4,6-trimethyl-
- 1,6,7-Trimethylnaphthalene
- Azulene
- Indane
- 1,2,3,5-Tetramethylbenzene
- tetralin-1-ol
- 1,8-Dimethylnaphthalene
- 1,2-Dimethylnaphthalene
- 1,3-Dimethylnaphthalene
- 2,6-Dimethylnaphthalene
- 2-Ethyl Toluene
- 2,2'-Dinaphthyl Ether
- 3-Ethyltoluene
- Benzene,(1-methyl-2-cyclopropen-1-yl)-
- 1-Methyl-1H-indene
- 2-Methoxynaphthalene
- 2-Ethoxynaphthalene
- 1-Ethyl-2,3-dimethylbenzene
- Indene
Decahydronaphthalene (mixture of cis- and trans-) Preparation Products
- Undecane (1120-21-4)
- 1,2,3,4-Tetrahydronaphthalene (119-64-2)
- 1H-Indene,2,3-dihydro-1,6-dimethyl- (17059-48-2)
- 1H-Indene, octahydro-5-methyl- (19744-64-0)
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol) (2039-89-6)
- 1,2,4-Trimethylcyclohexane (2234-75-5)
- Naphthalene,6-ethyl-1,2,3,4-tetrahydro- (22531-20-0)
- 1H-Indene,2,3-dihydromethyl- (27133-93-3)
- 1H-Indene, octahydro-, trans- (3296-50-2)
- 1H-Indene,2,3-dihydro-1,3-dimethyl- (4175-53-5)
- Naphthalene,1,2,3,4-tetrahydro-1,4-dimethyl- (4175-54-6)
- 1H-Indene, octahydro-,(3aR,7aS)-rel- (4551-51-3)
- trans-Decahydronaphthalene (493-02-7)
- 1,2,3,4-Tetrahydronaphthalen-2-ol (530-91-6)
- 1,2,3,4-tetrahydronaphthalen-2-one (530-93-8)
- 1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%) (5325-97-3)
- n-Tetradecane (629-59-4)
- 1H-Indene,2,3-dihydro-4,7-dimethyl- (6682-71-9)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- decahydronaphthalen-2-ol (825-51-4)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
Decahydronaphthalene (mixture of cis- and trans-) Related Literature
-
Estefanía Nunez-Bajo,M. Teresa Fernández-Abedul Analyst, 2020,145, 3431-3439
-
Neil V. Rees,Richard G. Compton Energy Environ. Sci., 2011,4, 403-408
-
Shao-Liang Zhang,Xin-Chao Li,Shi-Yu Gu,Shi Guo,Zi-Yu Liu,Su-Yuan Zeng,Shan-Shan Li New J. Chem., 2021,45, 21599-21605
-
Tomislav Friščić,László Fábián CrystEngComm, 2009,11, 743-745
-
8. Front cover
-
Yunqing Nie,Wei Lin,Yongsheng Zhang,Yi Chen,Renfeng Nie Dalton Trans., 2022,51, 15983-15989
-
10. Contents list
91-17-8 (Decahydronaphthalene (mixture of cis- and trans-)) Related Products
- 10120-28-2(Methylcyclohexane-d14)
- 281-23-2(Adamantane)
- 92-51-3(bicyclohexyl)
- 700-56-1(2-Methyladamantane)
- 1678-91-7(Ethylcyclohexane)
- 14451-87-7(2-Ethyladamantane)
- 92369-80-7(1-Butyl-decahydronaphthalene)
- 99-82-1(1-isopropyl-4-methylcyclohexane)
- 493-01-6(cis-Decahydronaphthalene)
- 696-29-7(Isopropylcyclohexane)